

1H NMR Characterization Guide: 3-(Methoxymethyl)-3-methylpiperidine HCl

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-(Methoxymethyl)-3-methylpiperidine hydrochloride

Cat. No.: B8228769

[Get Quote](#)

CAS: 955027-76-6 | Formula: C₈H₁₇NO·HCl | MW: 179.69 g/mol

Executive Summary

This guide outlines the structural verification of 3-(Methoxymethyl)-3-methylpiperidine HCl using 1H NMR spectroscopy. Unlike simple piperidines, this molecule possesses a quaternary carbon at position 3, which locks the ring conformation and creates specific diastereotopic splitting patterns.

Core Challenges in Characterization:

- Differentiation: Distinguishing the 3,3-disubstituted isomer from 3,4- or 2,3-isomers.
- Salt Effects: Analyzing the ammonium () induced deshielding on -protons.

- Stereochemistry: Identifying diastereotopic protons in the methoxymethyl group due to the C3 chiral center.

Structural Analysis & Signal Logic

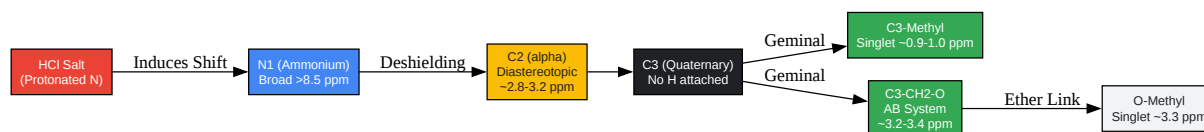
Before analyzing the spectrum, we must map the protons to the structure. The quaternary center at C3 simplifies the coupling network but introduces magnetic non-equivalence in adjacent methylene groups.

Diagnostic Signal Map

| Position | Group | Multiplicity Logic | Diagnostic Value |
|----------|-----------------|------------------------|--|
| NH2+ | Ammonium | Broad Singlet (br s) | Confirms Salt Formation (visible in DMSO-).) |
| C2-H | -Methylene | AB Quartet / Multiplet | Critical: Diastereotopic due to C3 chirality. |
| C6-H | -Methylene | Multiplet | Deshielded by adjacent . |
| -OCH3 | Methoxy | Singlet (s) | Sharp, distinct integration (3H). |
| -CH2-O | Ether Methylene | AB Quartet (or s) | Diastereotopic; confirms side chain integrity. |
| C3-CH3 | Methyl | Singlet (s) | Key Identifier: Lack of coupling confirms quaternary C3. |

Visualization: Structural Connectivity (Graphviz)

The following diagram illustrates the connectivity and the influence of the quaternary center on adjacent protons.



[Click to download full resolution via product page](#)

Caption: Connectivity map highlighting the impact of the quaternary C3 center and ammonium salt on chemical shifts.

Comparative Analysis: Performance & Identification

This section compares the spectral "performance" (resolution and shift) of the HCl salt against its free base and regioisomers.

Scenario A: HCl Salt vs. Free Base

The choice of form significantly alters the spectrum, particularly for the

-protons (adjacent to Nitrogen).

| Feature | HCl Salt (in DMSO-) | Free Base (in) | Implication |
|-------------------|---------------------------------|---------------------------------|--|
| N-H Signal | Visible (~8.5 - 9.5 ppm, broad) | Usually invisible or very broad | Salt confirms stoichiometry. |
| -Protons (C2, C6) | Deshielded (3.0 - 3.5 ppm) | Shielded (2.6 - 2.9 ppm) | Salt shifts these downfield by ~0.5 ppm. |
| Solubility | High in DMSO / | High in / DCM | Choose solvent based on form. |

Scenario B: Regioisomer Differentiation

Distinguishing the 3,3-isomer (Target) from the 3,4-isomer or 4,4-isomer.

- Target (3,3-disubstituted): The C3-Methyl appears as a Singlet.
- Alternative (3,4-disubstituted): The methyl group would be a Doublet (coupled to C3-H or C4-H).
- Alternative (Des-methyl): If the C3-methyl is missing (3-methoxymethylpiperidine), C3-H appears as a complex multiplet.

Experimental Data & Protocol

Reference Chemical Shifts (DMSO- , 400 MHz)

Note: Values are chemically equivalent ranges based on quaternary piperidine standards.

| Shift (, ppm) | Multiplicity | Integration | Assignment | Notes |
|----------------|--------------|-------------|------------|---|
| 9.0 - 9.4 | br s | 1H/2H | | Ammonium protons (exchangeable with). |
| 3.35 - 3.45 | m | 2H | C6- | Overlaps with water in wet DMSO; verify with HSQC. |
| 3.28 | s | 3H | | Distinct sharp singlet. |
| 3.15 - 3.25 | AB q / s | 2H | | May appear as singlet if accidental equivalence occurs. |
| 2.80 - 3.00 | m | 2H | C2- | Diastereotopic splitting often visible. |
| 1.60 - 1.80 | m | 2H | C5- | Multiplet. |
| 1.45 - 1.60 | m | 2H | C4- | Multiplet. |
| 0.95 - 1.05 | s | 3H | | Diagnostic Singlet. |

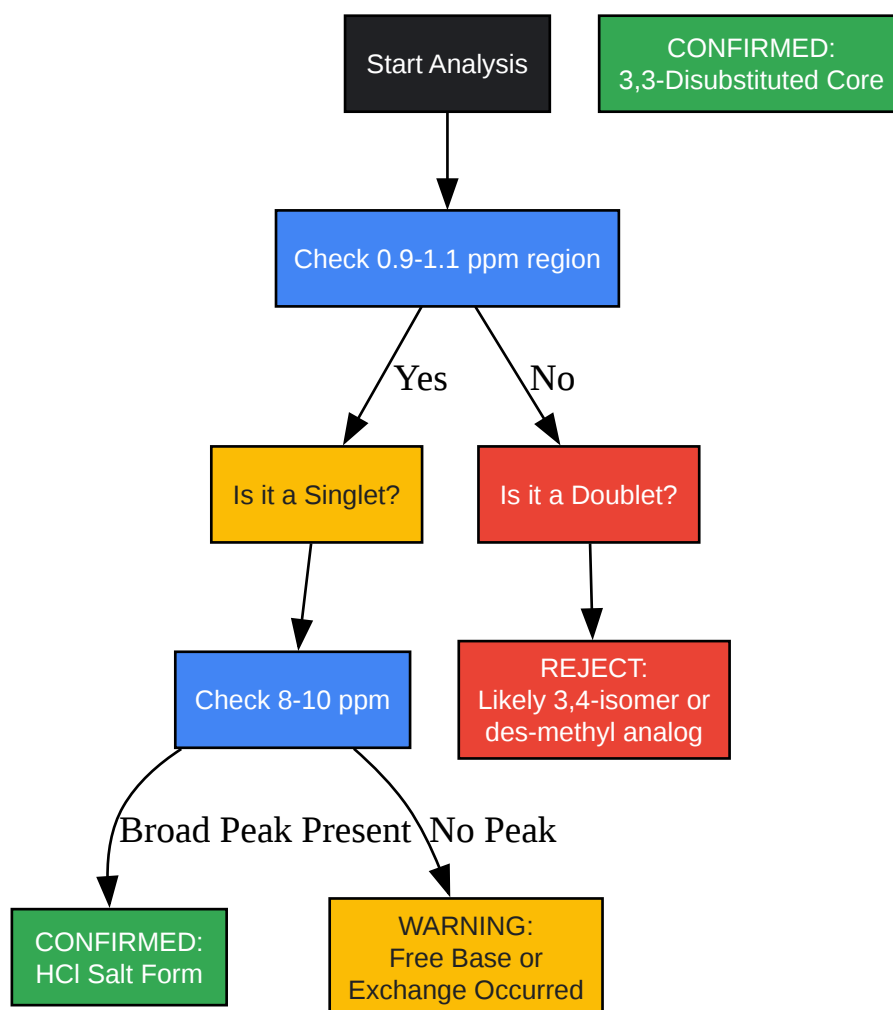
Standardized Characterization Protocol

To ensure reproducibility and "Trustworthiness" (Part 2), follow this self-validating workflow.

- Sample Preparation:
 - Weigh 10-15 mg of the HCl salt.
 - Dissolve in 0.6 mL DMSO-
(preferred over
for solubility and observing NH protons).
 - Validation Step: Ensure solution is clear. Turbidity suggests free base impurities or inorganic salts.
- Acquisition Parameters:
 - Pulse Sequence: Standard 1H (zg30).
 - Scans (ns): Minimum 16 (for S/N > 200:1).
 - Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (if quantitative integration of methyls is required).
- Processing:
 - Reference DMSO residual peak to 2.50 ppm.
 - Apply exponential multiplication (LB = 0.3 Hz).

Decision Tree for Verification

Use this logic flow to confirm the identity of your synthesized or purchased compound.



[Click to download full resolution via product page](#)

Caption: Logical workflow for distinguishing the target molecule from common regioisomers.

References

- Sigma-Aldrich.Product Specification: **3-(Methoxymethyl)-3-methylpiperidine hydrochloride**. [Link](#)
- Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." [1] J. Org.[1] Chem. 1997, 62, 21, 7512–7515. [Link](#)
- National Center for Biotechnology Information (NCBI).PubChem Compound Summary for CID 96559184 (Related Analog).[Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. kgroup.du.edu [kgroup.du.edu]
- To cite this document: BenchChem. [1H NMR Characterization Guide: 3-(Methoxymethyl)-3-methylpiperidine HCl]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8228769/docs#1h-nmr-characterization-guide-3-methoxymethyl-3-methylpiperidine-hcl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check